N-(3-(3,5-dimethylpiperidin-1-yl)propyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-7-hydroxy-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S/c1-11-7-12(2)9-21(8-11)6-4-5-19-15(23)14-16(24)20-18-22(17(14)25)13(3)10-26-18/h10-12,24H,4-9H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECDAJGCLHXSPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCCNC(=O)C2=C(N=C3N(C2=O)C(=CS3)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Substituent Comparison of Thiazolo[3,2-a]pyrimidine Derivatives
Key Observations :
- Position 2 : The target compound’s 3,5-dimethylpiperidinylpropyl group introduces a bulky, basic side chain, contrasting with the planar aromatic substituents in ’s compound. This may enhance solubility in polar solvents or interaction with biological targets .
- Core Heterocycle : The thiazolo[3,2-a]pyrimidine core is shared across analogs, but ’s thiadiazolo variant introduces a sulfur-rich ring system, which may alter electronic properties and binding affinity .
Crystallographic and Conformational Analysis
- ’s Compound : The central pyrimidine ring adopts a flattened boat conformation (C5 deviation: 0.224 Å), with the thiazolo ring forming an 80.94° dihedral angle with the phenyl group. Crystal packing is stabilized by C–H···O interactions .
- Graph Set Analysis : Hydrogen-bonding patterns in thiazolo[3,2-a]pyrimidines often follow Etter’s rules, with chains or dimers predominating. The target compound’s hydroxy group may participate in similar motifs .
Pharmacological Potential (Inferred)
- ’s Compound : Pyrimidine derivatives are broadly associated with antimicrobial and anticancer activities. The trimethoxybenzylidene group may enhance lipophilicity and membrane penetration .
- Target Compound : The 3,5-dimethylpiperidinylpropyl side chain could facilitate interactions with enzymes or receptors via its basic nitrogen, while the carboxamide may improve target binding specificity.
Methodological Considerations
- Crystallography Tools : SHELX and ORTEP-3 (cited in –2) are widely used for structural refinement and visualization. Their application to the target compound would clarify its conformation and intermolecular interactions .
- Hydrogen-Bonding Analysis : ’s graph set theory provides a framework for predicting the target compound’s supramolecular assembly, critical for understanding solid-state properties .
Preparation Methods
Core Thiazolo[3,2-a]pyrimidine Synthesis
The thiazolo[3,2-a]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A validated approach involves the fusion of ethyl acetoacetate, thiourea, and aldehydes in the presence of zinc chloride and glacial acetic acid. For example, ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate was synthesized with an 85% yield by heating these components at 80°C for 4 hours. Adapting this method, the 3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine core can be generated by substituting the aldehyde component with methyl-substituted precursors.
Key modifications include:
- Cyclization temperature : Prolonged heating (4–6 hours) ensures complete ring closure.
- Catalyst optimization : Zinc chloride enhances reaction efficiency, while acetic acid acts as both solvent and proton donor.
Introduction of the 7-hydroxy group and carboxylic acid functionality requires selective oxidation and hydrolysis. Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a common intermediate, undergoes hydrolysis using 2N hydrochloric acid under reflux for 5 hours to yield 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid with a 79.7% yield. For the 7-hydroxy derivative, oxidative conditions (e.g., H₂O₂ or NaHCO₃) are applied post-cyclization to introduce the hydroxyl group at the C7 position.
Amidation with 3-(3,5-Dimethylpiperidin-1-yl)propylamine
The final step involves coupling the carboxylic acid intermediate with 3-(3,5-dimethylpiperidin-1-yl)propylamine. This is achieved via activation of the carboxylic acid using thionyl chloride (to form the acyl chloride) or coupling agents like EDCI/HOBt. For instance, 7-hydroxy-3-methyl-5-oxo-N-(pyridin-2-ylmethyl)carboxamide was synthesized by reacting the acyl chloride with the amine in dry dichloromethane under nitrogen.
Critical parameters :
- Solvent selection : Anhydrous conditions (e.g., DCM or THF) prevent side reactions.
- Stoichiometry : A 1.2:1 molar ratio of amine to acyl chloride ensures complete conversion.
Alkylation of the Piperidine Moiety
The 3-(3,5-dimethylpiperidin-1-yl)propyl side chain is introduced via nucleophilic substitution. A two-step procedure from ACS Medicinal Chemistry Letters involves:
- Alkylation : Reacting 1,3-dibromopropane with 3,5-dimethylpiperidine in acetone with K₂CO₃ to form 3-bromopropyl-3,5-dimethylpiperidine.
- Amination : Treating the intermediate with the thiazolopyrimidine-carboxylic acid derivative under basic conditions (K₂CO₃/KI in acetonitrile).
Purification and Characterization
Final compounds are purified via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, 10% MeOH/CHCl₃). Spectroscopic validation includes:
- ¹H NMR : Peaks for the piperidine methyl groups (δ 1.0–1.5 ppm) and thiazolo[3,2-a]pyrimidine protons (δ 6.5–8.0 ppm).
- HRMS : Molecular ion peaks matching the calculated mass (e.g., m/z 316.34 for C₁₄H₁₂N₄O₃S).
Synthetic Route Optimization Table
Challenges and Mitigation Strategies
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step reactions, including cyclization and functional group coupling. Key steps include:
- Cyclization: Use of chloroacetic acid and sodium acetate in glacial acetic acid/acetic anhydride mixtures to form the thiazolo-pyrimidine core .
- Functionalization: Coupling of the carboxamide group via nucleophilic substitution or condensation, requiring precise temperature control (e.g., reflux at 110–120°C) and solvent selection (e.g., DMF or THF) .
- Optimization: Adjust reaction time (8–12 hours for cyclization) and stoichiometric ratios (1:1 molar equivalents for aldehyde and thiazole precursors) to maximize yield (70–85%) .
Validation: Monitor intermediates via TLC and purify via recrystallization (ethyl acetate/ethanol) .
Basic: How should structural confirmation and purity assessment be conducted for this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR in deuterated DMSO or CDCl₃ to confirm substituent integration and coupling patterns. Compare chemical shifts with analogous thiazolo-pyrimidines (e.g., δ 8.2–8.5 ppm for aromatic protons) .
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
- X-ray Crystallography: Resolve ambiguous stereochemistry using single-crystal diffraction (SHELX suite for refinement; R-factor <0.05) .
Advanced: How can discrepancies between crystallographic and spectroscopic data be resolved?
Answer:
- Scenario: A planar pyrimidine ring in X-ray vs. puckered geometry in NMR.
- Approach:
- Validate crystallographic data via Hirshfeld surface analysis to detect packing effects .
- Compare NMR-derived dihedral angles (via NOESY) with crystallographic torsion angles .
- Use DFT calculations (B3LYP/6-31G*) to model gas-phase vs. solid-state conformations .
Example: In related compounds, C5 deviation (0.224 Å from the pyrimidine plane) was attributed to crystal packing forces .
Advanced: What computational strategies are effective in predicting synthetic pathways or bioactivity?
Answer:
- Retrosynthetic Analysis: Use tools like ChemAxon or Schrödinger’s AutoSynRoute to identify feasible routes, prioritizing steps with high atom economy (>70%) .
- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., docking to kinase targets) with AMBER or GROMACS to prioritize in vitro testing .
- QSPR Models: Corrogate electronic parameters (HOMO/LUMO gaps) with antibacterial IC₅₀ values to guide derivatization .
Advanced: How can hydrogen-bonding networks be systematically analyzed in crystallographic studies?
Answer:
- Graph Set Analysis: Classify H-bond motifs (e.g., rings) using Mercury software to identify supramolecular synthons .
- Energy Frameworks: Calculate interaction energies (CE-B3LYP) to rank H-bond contributions to lattice stability .
Example: Bifurcated C–H···O bonds in thiazolo-pyrimidines stabilize chains along the c-axis .
Basic: What strategies mitigate solubility challenges during biological assays?
Answer:
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Derivatization: Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at the piperidine or propyl chain .
Validation: Measure solubility via HPLC-UV (λ = 254 nm) in PBS (pH 7.4) .
Advanced: How can reaction optimization be accelerated using design of experiments (DoE)?
Answer:
- Factorial Design: Screen variables (temperature, solvent polarity, catalyst loading) via Plackett-Burman designs to identify critical factors .
- Response Surface Methodology (RSM): Optimize yield using central composite designs (e.g., 3-level factorial for time and temperature) .
Case Study: A DoE approach reduced optimization time for diazomethane synthesis by 40% .
Basic: What protocols ensure stability during storage and handling?
Answer:
- Storage: Lyophilize and store under argon at –20°C to prevent hydrolysis of the carboxamide group .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced: How can enantiomeric purity be assessed if chirality is introduced during synthesis?
Answer:
- Chiral HPLC: Use a Chiralpak IC column with hexane/isopropanol (90:10) to resolve enantiomers (Rs >1.5) .
- Circular Dichroism (CD): Compare experimental CD spectra with DFT-simulated spectra for absolute configuration .
Advanced: What mechanistic insights guide the analysis of unexpected byproducts?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
